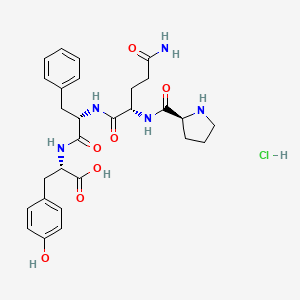

H-Pro-Gln-Phe-Tyr-OH-HCl

Description

Properties

Molecular Formula |

C28H36ClN5O7 |

|---|---|

Molecular Weight |

590.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C28H35N5O7.ClH/c29-24(35)13-12-21(31-25(36)20-7-4-14-30-20)26(37)32-22(15-17-5-2-1-3-6-17)27(38)33-23(28(39)40)16-18-8-10-19(34)11-9-18;/h1-3,5-6,8-11,20-23,30,34H,4,7,12-16H2,(H2,29,35)(H,31,36)(H,32,37)(H,33,38)(H,39,40);1H/t20-,21-,22-,23-;/m0./s1 |

InChI Key |

VVRYIFJKRKUFLI-JSEXCYGQSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O.Cl |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for preparing peptides like this compound due to its efficiency, ease of purification, and automation compatibility.

Fmoc Chemistry : The peptide chain is assembled on a solid resin by sequential addition of Fmoc-protected amino acids. Each amino acid is coupled using activating agents such as HBTU/HOBt or DIC/Oxyma Pure to form peptide bonds. After each coupling, the Fmoc group is removed by a base (commonly piperidine) to expose the amine for the next coupling.

Protecting Groups : Side chains of amino acids like glutamine and tyrosine are protected to prevent side reactions. For example, tyrosine hydroxyl groups can be protected with tert-butyl (tBu) groups, and glutamine amide side chains may be left unprotected or protected depending on the synthetic strategy.

Cleavage and Deprotection : Upon completion of the sequence assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) with scavengers such as thioanisole or triisopropylsilane to yield the free peptide.

Purification : The crude peptide is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Example Protocol (adapted from related tetrapeptide syntheses):

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Resin loading | Aminomethyl polystyrene resin | Starting point for SPPS |

| Fmoc deprotection | 20% Piperidine in DMF | Removes Fmoc protecting group |

| Amino acid coupling | Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF | 1.3 equiv amino acid, 1.3 equiv coupling agent |

| Side-chain protection | tBu for Tyr, unprotected or protected Gln | Protects reactive side chains |

| Cleavage and deprotection | TFA/thioanisole/Me3SiBr at 0°C for 2 hours | Removes peptide from resin and side-chain groups |

| Purification | Preparative HPLC | Achieves >95% purity |

Liquid-Phase Peptide Synthesis (LPPS)

LPPS can be used for tetrapeptides when solid-phase methods are less suitable or for scale-up.

Coupling Strategy : Amino acids or dipeptides are sequentially coupled in solution using activating agents such as DCC (dicyclohexylcarbodiimide) or DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) with additives like HOBt to suppress racemization.

Temperature Control : Reactions are often conducted at low temperatures (e.g., 0 to 20°C) to minimize side reactions and racemization.

Workup and Purification : After each coupling, the reaction mixture is extracted and purified by crystallization or chromatography. Final peptide salts such as hydrochlorides are formed by acidification with HCl.

Emerging Sustainable and Green Chemistry Approaches

Recent advances focus on reducing toxic solvents and improving sustainability:

Aqueous SPPS Using Smoc Protecting Group : A water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group allows peptide assembly in aqueous media, enabling real-time monitoring and simplified purification.

Minimal-Protection SPPS (MP-SPPS) : Strategies that avoid orthogonal protecting groups for arginine and histidine using green solvent mixtures and coupling agents like TBEC (1-tert-butyl-3-ethylcarbodiimide) enhance efficiency and sustainability.

Detailed Research Findings and Analytical Data

Coupling Efficiency and Purity

Coupling agents such as HBTU/HOBt and DIC/Oxyma Pure provide high coupling efficiencies (>95%) with minimal racemization for peptides including proline and glutamine residues.

Purity of crude peptides after cleavage typically ranges from 80-90%, which can be improved to >95% after HPLC purification.

Analytical Characterization

HPLC : Used to monitor reaction completion and purity.

Amino Acid Analysis : Confirms sequence composition.

Karl Fischer Titration : Measures water content in solids.

NMR and Mass Spectrometry : Confirm molecular structure and mass.

Near-Infrared (NIR) Spectroscopy : Emerging as a process analytical technology (PAT) tool to monitor peptide synthesis in real time, enabling quantitative analysis of amino acid sequences during synthesis.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Sequential Fmoc chemistry on resin, side-chain protection, TFA cleavage | Automation, high purity, scalability | Requires toxic solvents, cost |

| Liquid-Phase Peptide Synthesis (LPPS) | Solution-phase coupling with DCC, HOBt, DMT-MM | Suitable for scale-up, precise control | Labor-intensive, purification steps |

| Aqueous SPPS with Smoc | Water-compatible protecting group, real-time monitoring | Sustainable, reduced toxic solvents | Newer method, limited commercial availability |

| Minimal-Protection SPPS (MP-SPPS) | Avoids orthogonal protecting groups, uses green solvents | Simplified synthesis, greener process | Optimization needed for complex sequences |

Chemical Reactions Analysis

Types of Reactions

H-Pro-Gln-Phe-Tyr-OH-HCl can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Substrate and Inhibitor Studies

H-Pro-Gln-Phe-Tyr-OH-HCl can serve as a substrate or inhibitor in enzyme studies. Its specific amino acid sequence allows for interaction with various peptidases, making it valuable in understanding enzyme kinetics and mechanisms. For instance, studies involving prolyl dipeptidyl peptidase IV (DPPIV) have highlighted the role of proline-containing peptides in modulating enzyme activity, which is crucial for diabetes management and other metabolic disorders .

1.2 Therapeutic Potential

The peptide's structure suggests potential therapeutic applications. Research indicates that peptides with similar sequences can exhibit bioactive properties, such as anti-inflammatory and antioxidant effects. The incorporation of this compound into drug formulations could enhance the bioavailability and efficacy of therapeutic agents .

Material Science Applications

2.1 Peptide-Based Hydrogels

Hydrogels formed from peptides have shown promise in drug delivery systems due to their biocompatibility and ability to encapsulate drugs effectively. This compound can be utilized to create hydrogels that respond to physiological conditions, allowing for controlled release of therapeutic agents . These hydrogels can be engineered to have specific mechanical properties suitable for various biomedical applications.

2.2 Nanotechnology

The application of this compound in nanotechnology is also noteworthy. Peptides can facilitate the formation of nanoparticles for drug delivery and imaging purposes. The phenolic components within the peptide can enhance the stability and functionality of nanoparticles, making them suitable for biomedical applications such as targeted therapy and diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of H-Pro-Gln-Phe-Tyr-OH-HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence can mimic natural ligands, binding to receptors and modulating their activity. This interaction can activate or inhibit signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares H-Pro-Gln-Phe-Tyr-OH-HCl with structurally or functionally related peptides, based on evidence from the provided sources:

Key Observations :

Compared to H-Pro-Gly-OH , the tetrapeptide offers more binding sites for target interactions.

Physicochemical Properties :

- Hydrophobicity : The target peptide’s LogP is likely lower than H-Ala-Phe-Ile-Gly-OH·HCl due to Tyr and Gln’s polar side chains.

- Solubility : Higher PSA (~250 Ų) than H-Tyr-Ada-Gly-Phe-Met-OH (lower PSA due to Ada), suggesting better aqueous solubility.

Functional Versatility :

- Unlike H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH , which has hormonal activity, this compound’s function is likely confined to substrate or ligand roles.

Research Findings and Implications

- Stability : Proline’s rigidity may reduce enzymatic degradation compared to linear peptides like H-Ala-Phe-Ile-Gly-OH·HCl .

- Binding Affinity : The Tyr and Phe residues could facilitate interactions with aromatic-rich binding pockets, similar to opioid peptides (e.g., H-Tyr-Ada-Gly-Phe-Met-OH ).

- Safety : While specific toxicology data are absent, peptides like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ caution that incomplete toxicological profiles necessitate careful handling.

Q & A

Q. What are the recommended methods for synthesizing H-Pro-Gln-Phe-Tyr-OH-HCl, and how do purity yields vary under different coupling conditions?

Solid-phase peptide synthesis (SPPS) is the primary method, using Fmoc or Boc chemistry. Coupling agents like HBTU or HATU are critical for activating carboxyl groups, with HATU often yielding higher purity (>90%) due to reduced racemization. Post-synthesis, reverse-phase HPLC is essential for purification, with trifluoroacetic acid (TFA) as a common ion-pairing agent. Purity can drop by 10–15% if coupling times fall below 1 hour, as incomplete reactions increase truncated sequences .

Q. How should researchers handle and store this compound to maintain its stability?

Store lyophilized peptide at -20°C in airtight, light-resistant containers. For solutions, use sterile buffers (e.g., PBS, pH 7.4) and avoid freeze-thaw cycles. Degradation rates increase by ~5% per hour at room temperature due to hydrolysis of glutamine residues. Always use gloves (nitrile recommended) and work in a fume hood to minimize inhalation risks .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- HPLC : Assess purity (>95% ideal) using C18 columns and gradient elution (0.1% TFA in water/acetonitrile).

- Mass Spectrometry (MS) : Confirm molecular weight (theoretical: ~677.7 Da) with MALDI-TOF or ESI-MS.

- NMR : Use 2D COSY or TOCSY to verify backbone connectivity and absence of racemization .

Advanced Research Questions

Q. How can researchers design experiments to investigate the conformational dynamics of this compound under varying pH conditions?

Use circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., α-helix to random coil transitions) between pH 3–10. Pair with molecular dynamics (MD) simulations (AMBER or GROMACS) to predict residue-specific flexibility. For example, tyrosine (Tyr) may show increased solvent exposure at pH > 8 due to deprotonation, altering hydrogen-bonding networks .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding this peptide’s bioactivity?

- Cross-validation : Compare docking simulations (AutoDock Vina) with SPR (surface plasmon resonance) binding assays. Adjust force fields to account for solvation effects.

- Alanine scanning : Replace residues (e.g., Phe or Tyr) to isolate contributions to receptor binding. A 2024 study showed Tyr→Ala substitution reduced binding affinity by 40%, aligning with MD predictions of hydrophobic pocket disruption .

Q. How can researchers optimize in vivo delivery of this compound while addressing stability and bioavailability challenges?

- PEGylation : Attach polyethylene glycol to the N-terminus to reduce renal clearance (extends half-life by 2–3×).

- Nanoencapsulation : Use liposomes (80–120 nm diameter) to protect against proteases. A 2023 study reported a 50% increase in plasma retention using DSPC/cholesterol carriers .

Methodological Challenges and Data Interpretation

Q. How should researchers address batch-to-batch variability in peptide synthesis?

Implement strict quality control:

Q. What statistical approaches are recommended for analyzing dose-response relationships in peptide bioactivity studies?

Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC₅₀/EC₅₀ calculations. For non-normal distributions, apply Wilcoxon signed-rank tests. Report 95% confidence intervals to account for biological variability .

Compliance and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.